molecular formula C10H9BrClN3 B1467347 1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1250209-85-8

1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No.: B1467347
CAS No.: 1250209-85-8
M. Wt: 286.55 g/mol
InChI Key: RQCOBDZZSQTVII-UHFFFAOYSA-N
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Description

1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with bromophenyl and chloromethyl groups

Preparation Methods

The synthesis of 1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (CuAAC) or ruthenium (RuAAC).

    Substitution Reactions: The introduction of the bromophenyl and chloromethyl groups can be achieved through nucleophilic substitution reactions. For example, the bromophenyl group can be introduced using a bromophenyl halide, while the chloromethyl group can be added using chloromethyl methyl ether under basic conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl or chloromethyl positions, leading to the formation of various substituted triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: This compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and chloromethyl groups can enhance binding affinity and specificity to these targets, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

1-[(2-bromophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole can be compared with other triazole derivatives, such as:

    1-[(2-chlorophenyl)methyl]-4-(bromomethyl)-1H-1,2,3-triazole: Similar structure but with reversed halogen positions.

    1-[(2-fluorophenyl)methyl]-4-(chloromethyl)-1H-1,2,3-triazole: Contains a fluorophenyl group instead of a bromophenyl group.

    1-[(2-bromophenyl)methyl]-4-(methyl)-1H-1,2,3-triazole: Lacks the chloromethyl group, having a methyl group instead.

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c11-10-4-2-1-3-8(10)6-15-7-9(5-12)13-14-15/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCOBDZZSQTVII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(N=N2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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